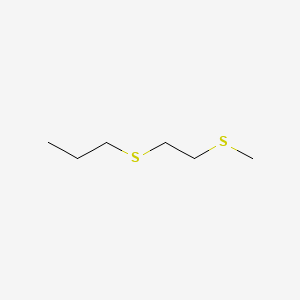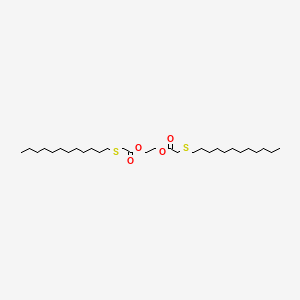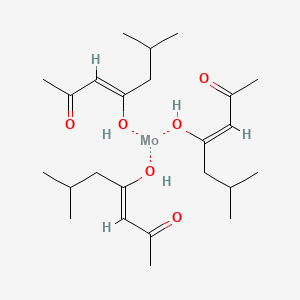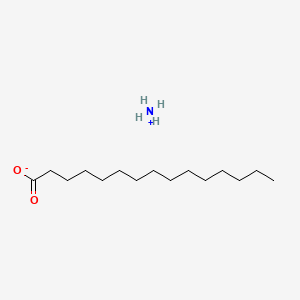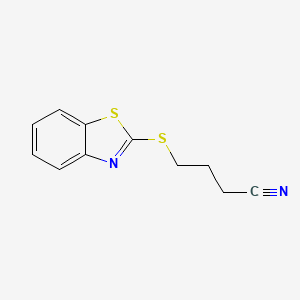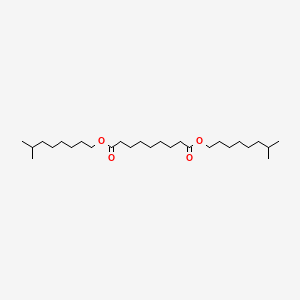
N,N-Dimethylaminoethylnitrosoethylurea, nitrite salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCRIS 5438, also known as AZD5438, is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of AZD5438 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for AZD5438 would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
AZD5438 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AZD5438.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
AZD5438 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to inhibit cyclin-dependent kinases, AZD5438 is extensively studied for its potential in cancer therapy.
Neuroprotection: Research has shown that AZD5438 can protect human neurons from mitochondrial toxins, making it a potential candidate for neurodegenerative disease research.
Cell Cycle Studies: AZD5438 is used to study the cell cycle and the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Mecanismo De Acción
AZD5438 exerts its effects by inhibiting cyclin-dependent kinases 1, 2, and 9. These kinases play a crucial role in regulating the cell cycle. By inhibiting these kinases, AZD5438 disrupts the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, AZD5438 has been shown to modulate mitochondrial activity and protect neurons from mitochondrial toxins .
Comparación Con Compuestos Similares
AZD5438 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Kenpaullone: Another CDK inhibitor that also targets GSK-3α/β.
Alsterpaullone: A CDK and GSK-3 inhibitor with neuroprotective properties.
AT7519: A CDK inhibitor that has shown efficacy in various cancer models.
Compared to these compounds, AZD5438 has demonstrated a broader range of activity and higher potency in inhibiting CDKs, making it a valuable tool in both cancer and neurodegenerative disease research .
Propiedades
Número CAS |
142713-78-8 |
|---|---|
Fórmula molecular |
C8H18N4O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[2-(dimethylamino)ethyl-formylcarbamoyl]-ethylazanium;nitrite |
InChI |
InChI=1S/C8H17N3O2.HNO2/c1-4-9-8(13)11(7-12)6-5-10(2)3;2-1-3/h7H,4-6H2,1-3H3,(H,9,13);(H,2,3) |
Clave InChI |
BYZLOSWIISDMQY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]C(=O)N(CCN(C)C)C=O.N(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


